molecular formula C16H22INO3 B13065301 tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate

tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate

Cat. No.: B13065301
M. Wt: 403.25 g/mol
InChI Key: FKXWHHLRSKVGFW-UHFFFAOYSA-N
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Description

tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate is an organic compound that features a tert-butyl ester, a benzyloxy group, and an iodine atom attached to a pyrrolidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate typically involves multiple steps. One common approach is to start with the pyrrolidine ring and introduce the benzyloxy and iodine substituents through a series of reactions. For example, the benzyloxy group can be introduced via a nucleophilic substitution reaction, while the iodine atom can be added through an iodination reaction using reagents like iodine or N-iodosuccinimide (NIS). The tert-butyl ester can be formed by reacting the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be used to optimize the synthesis of complex organic molecules .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate depends on its specific application

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(benzyloxy)-4-chloropyrrolidine-1-carboxylate
  • tert-Butyl 3-(benzyloxy)-4-bromopyrrolidine-1-carboxylate
  • tert-Butyl 3-(benzyloxy)-4-fluoropyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific types of chemical transformations, such as Suzuki-Miyaura coupling reactions. The iodine atom also enhances the compound’s utility as a synthetic intermediate in the preparation of more complex molecules .

Properties

Molecular Formula

C16H22INO3

Molecular Weight

403.25 g/mol

IUPAC Name

tert-butyl 3-iodo-4-phenylmethoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C16H22INO3/c1-16(2,3)21-15(19)18-9-13(17)14(10-18)20-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3

InChI Key

FKXWHHLRSKVGFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)I)OCC2=CC=CC=C2

Origin of Product

United States

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